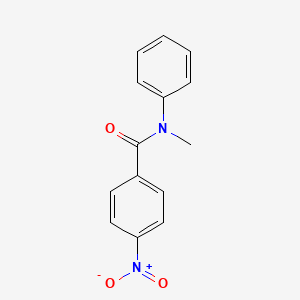

N-Methyl-4-nitro-N-phenylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds that feature a carboxamido group attached to a benzene (B151609) ring. foodb.ca The simplest member of this class is benzamide itself (C7H7NO), an amide derivative of benzoic acid. wikipedia.org In its solid form, benzamide typically appears as a white powder or colorless crystals. wikipedia.orgguidechem.com It is slightly soluble in water but dissolves in many organic solvents. wikipedia.orgguidechem.com

The benzamide structure serves as a foundational scaffold in the synthesis of more complex molecules. The benzene ring and the amide group can be modified with various functional groups to alter the compound's physical, chemical, and biological properties. For instance, the addition of a nitro group, as seen in N-Methyl-4-nitro-N-phenylbenzamide, can significantly influence the molecule's electronic properties, making the carbonyl carbon more electrophilic and enhancing its reactivity in certain chemical reactions.

Historical Perspective of N-Phenylbenzamide Research

The N-phenylbenzamide core structure, also known as benzanilide, has been a subject of scientific investigation for many years. nist.gov Research into N-phenylbenzamide and its derivatives has evolved, with early work focusing on their synthesis and fundamental chemical properties. Over time, the focus has expanded to explore their potential in various applications, driven by the discovery of their diverse biological activities.

A notable example in the history of this class of compounds is an N-phenylbenzamide derivative that proved to be a prototype for a series of DNA minor groove binders. acs.orgnih.gov This particular compound demonstrated curative effects in an animal model of African trypanosomiasis, highlighting the therapeutic potential of the N-phenylbenzamide scaffold. acs.orgnih.gov The development of synthetic methodologies has also been a continuous area of research, with chemists exploring various routes to create these molecules efficiently. For example, studies have investigated palladium-mediated reactions for the synthesis of N-phenylbenzamide, although not all attempts have been successful, providing valuable insights into the complexities of their synthesis. utas.edu.auutas.edu.au

Significance in Contemporary Organic and Medicinal Chemistry Research

In modern research, N-phenylbenzamide derivatives, including this compound, are significant due to their wide range of potential therapeutic applications and their utility as building blocks in organic synthesis.

Medicinal Chemistry Research:

The N-phenylbenzamide scaffold is a key feature in the development of new therapeutic agents. Researchers have synthesized and tested various derivatives for a range of biological activities.

| Research Area | Findings on N-Phenylbenzamide Derivatives |

| Antiparasitic | Derivatives have been studied for their effectiveness against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.orgnih.gov One specific derivative, compound 3a, showed activity against all three parasites and possessed good metabolic stability. acs.org |

| Antiviral | A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71). nih.gov Compound 1e, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was identified as a promising lead compound for developing anti-EV71 drugs. nih.gov Other studies have investigated the antiviral mechanisms of N-phenyl benzamides against Coxsackie Virus A9. nih.gov |

| Anticancer | New imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit good cytotoxic activity against tested cancer cell lines. nih.gov Computational studies suggest these compounds have a high affinity for target proteins like ABL1 kinase. nih.gov |

| Anticonvulsant | A series of 4-nitro-N-phenylbenzamides were synthesized and showed efficacy in the maximal electroshock-induced seizure (MES) test in mice. nih.gov Notably, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be more active than the established anticonvulsant drug phenytoin (B1677684) in the MES test in rats. nih.gov |

Organic Chemistry Research:

The synthesis of N-phenylbenzamide derivatives remains an active area of research. Modern synthetic strategies focus on efficiency and the ability to generate a diverse range of compounds for screening. Efficient, atom-economical synthetic methods, such as one-pot three-component reactions, have been developed to produce new imidazole-based N-phenylbenzamide derivatives in high yields and short reaction times. nih.gov The synthesis often involves the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. For example, the synthesis of some N-phenylbenzamide derivatives targeting parasites started with the reaction of 4-nitroanilines with 4-nitrobenzoyl chlorides. nih.gov The strategic placement of substituents on the phenyl rings is crucial for tuning the biological activity and physicochemical properties of the final compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGHRIRJFXONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914660 | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-61-5 | |

| Record name | N-Methyl-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Methyl-4-nitro-N-phenylbenzamide and its Analogues

The formation of the amide bond in these structures is typically achieved through several established methodologies, each with its own advantages regarding substrate scope, reaction conditions, and efficiency.

Amide coupling reactions represent the most common and direct approach to forming the N-C(O) bond. These methods typically involve the activation of a carboxylic acid derivative to facilitate attack by an amine.

The direct condensation of benzoic acids with anilines is a fundamental method for synthesizing N-phenylbenzamides. To overcome the relatively low reactivity of the carboxylic acid, activating agents or harsh conditions are often necessary. A common approach involves converting the benzoic acid to a more reactive acyl chloride, such as 4-nitrobenzoyl chloride, which then readily reacts with an amine like N-methylaniline. mdpi.com This reaction, often performed in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. mdpi.com

Various reagents can facilitate the direct condensation. For instance, titanium tetrachloride (TiCl₄) has been used to mediate the reaction between benzoic acid and aniline (B41778) in pyridine, affording N-phenylbenzamide in high yield. nih.gov Other methods include the use of phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) as catalysts. researchgate.net More recently, greener and milder conditions have been explored, such as using a reusable solid acid catalyst (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation to promote the condensation of benzoic acids and amines. researchgate.net

Table 1: Reagents for Direct Condensation of Benzoic Acid Derivatives with Anilines

| Reagent/Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Thionyl Chloride | Catalytic amount, heat | Good | researchgate.net |

| PCl₃ / Toluene | Reflux | Good | researchgate.net |

| TiCl₄ / Pyridine | 85 °C | 98% | nih.gov |

| Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation, room temp. | High | researchgate.net |

| 4-Nitrobenzoyl chloride / Triethylamine | Dichloromethane, room temp. | Good | mdpi.com |

Modern organic synthesis heavily relies on coupling reagents to facilitate amide bond formation under mild conditions, which is particularly crucial when dealing with sensitive or electron-deficient substrates. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.

A widely used system involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov The reaction of a carboxylic acid with EDC forms a reactive O-acylisourea intermediate. However, this can rearrange to an unreactive N-acylurea. HOBt traps the intermediate by forming an active HOBt ester, which is less susceptible to side reactions and efficiently reacts with the amine. nih.gov The addition of a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction, especially with poorly reactive, electron-deficient anilines. nih.govnih.gov This EDC/HOBt/DMAP protocol has proven effective for a range of functionalized amide derivatives. nih.govresearchgate.net

Other powerful coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are frequently employed in peptide synthesis and for the preparation of complex amides. researchgate.net

Table 2: Common Coupling Reagents for Amidation

| Reagent System | Description | Key Intermediate | Reference |

|---|---|---|---|

| EDCI / HOBt / DMAP | Carbodiimide-based coupling with additives | HOBt active ester, Acyliminium ion | nih.govnih.gov |

| DCC / DMAP | Dicyclohexylcarbodiimide with a base catalyst | O-acylisourea | researchgate.net |

| HBTU | Uronium salt-based coupling reagent | OBt active ester | researchgate.net |

| HATU | Aminium salt-based coupling reagent | OAt active ester | researchgate.net |

The mixed anhydride (B1165640) method, particularly using pivaloyl chloride (PivCl) or pivalic anhydride (Piv₂O), offers an efficient, cost-effective, and scalable route to N-arylamides. rsc.orgrsc.org In this approach, the carboxylic acid reacts with pivaloyl chloride in the presence of a base to form a mixed anhydride intermediate. This activated species is then reacted with the amine to yield the desired amide. rsc.org

A significant advantage of this method is the use of inexpensive and readily available reagents. acs.org An even more streamlined, base-free protocol uses pivalic anhydride (Piv₂O) directly. This method is particularly effective for the amidation of carboxylic acids with N-alkyl anilines. rsc.orgrsc.org The reactions proceed under mild conditions, are compatible with a wide range of functional groups, and the only byproduct is the non-toxic pivalic acid, which can be easily removed by an aqueous workup. rsc.orgrsc.org This approach has been successfully applied to the synthesis of various amides and peptides, even in aqueous media, highlighting its sustainability. acs.orgresearchgate.net

Reductive amidation provides an alternative and convergent pathway to N-aryl amides by utilizing nitroarenes as the amine precursor directly. bohrium.comresearchgate.net This strategy avoids the separate step of reducing the nitro group to an amine before the coupling reaction. Various methods have been developed using inexpensive and earth-abundant metals as reductants.

Iron-mediated reductive amidation has emerged as a powerful tool. In one example, triazine esters react with nitroarenes using iron powder as the reductant in the presence of TMSCl to afford the corresponding amides in good yields. bohrium.comnih.gov Similarly, a manganese-mediated method allows for the smooth amidation of esters with nitroarenes without the need for additional catalysts or ligands. rsc.org Photomediated approaches have also been developed, where aldehydes and nitroarenes undergo a reductive coupling to furnish a diverse range of aryl amides under mild conditions, representing a sustainable alternative to conventional methods. nih.gov These methods are attractive due to their use of readily available starting materials and tolerance of various functional groups. researchgate.netrsc.org

Table 3: Reductive Amidation of Nitroarenes

| Reaction Components | Reductant/Mediator | Key Features | Reference |

|---|---|---|---|

| Triazine Esters + Nitroarenes | Iron / TMSCl | Transition metal-free conditions | bohrium.comnih.gov |

| Esters + Nitroarenes | Manganese | No additional catalyst/ligand needed | rsc.org |

| Aldehydes + Nitroarenes | Photomediated HAT catalysis | Sustainable, mild conditions | nih.gov |

An unconventional route to N-phenylbenzamides involves a nucleophilic substitution reaction using 1,3-diphenylthiourea. unair.ac.iddocsity.com In this method, substituted benzoyl chlorides react with the inexpensive commodity chemical 1,3-diphenylthiourea in the presence of a base like triethylamine. unair.ac.idresearchgate.net The reaction proceeds to give excellent and pure yields of the corresponding N-phenylbenzamides. unair.ac.id

The proposed mechanism involves a rearrangement intermediate following an imino alcohol-amide tautomerism, leading to the direct formation of the N-phenylbenzamide as the sole, easily isolated product. unair.ac.iddocsity.com This method provides a novel and efficient pathway for synthesizing these important compounds from readily available starting materials. unair.ac.id

Amide Coupling Reactions

Advanced Synthetic Approaches and Methodological Innovations

While the Schotten-Baumann reaction provides a robust and widely used method for the synthesis of this compound, advancements in synthetic chemistry offer alternative and potentially more efficient strategies. These innovations often focus on improving reaction conditions, minimizing waste, and enhancing catalyst efficiency.

One area of innovation lies in the use of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies provide a proof of concept. For example, palladium nanoparticles have been utilized for the intramolecular C-H activation and arylation of N-methyl-N-aryl-2-halobenzamides to form phenanthridinones. researchgate.net This highlights the potential for palladium catalysis in activating and forming bonds involving N-aryl amide structures.

Microwave-assisted organic synthesis (MAOS) represents another significant methodological innovation. This technique can dramatically reduce reaction times and, in some cases, improve yields. The application of microwave irradiation to the synthesis of amides and imides has been demonstrated to be highly effective. researchgate.net For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be achieved in minutes using a domestic microwave oven, a significant improvement over traditional heating methods. researchgate.net While a specific microwave-assisted synthesis for this compound is not detailed in the literature, the principle of using microwave energy to accelerate amide bond formation is broadly applicable.

Furthermore, research into "greener" synthetic routes has led to the exploration of novel catalysts and reaction media. For example, the use of water as a solvent for acylation reactions is a key area of development. The development of highly selective N-acylation reagents that are stable and effective in aqueous media presents an environmentally benign alternative to traditional organic solvents.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize the yield of the desired product while minimizing the formation of impurities. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

The selection of an appropriate solvent is crucial. While the biphasic water-organic solvent system is characteristic of the Schotten-Baumann reaction, other organic solvents can be employed. The ideal solvent should be inert to the reaction conditions and facilitate the dissolution of the reactants. In palladium-catalyzed reactions, for instance, solvents such as dimethylformamide (DMF) have been shown to be effective. researchgate.net

The choice and amount of catalyst can significantly impact the reaction rate and yield. In the context of the Schotten-Baumann reaction, the concentration of the base (e.g., sodium hydroxide (B78521) or pyridine) is a key variable. For more advanced catalytic systems, such as those employing palladium nanoparticles, the catalyst loading is a critical parameter to optimize. researchgate.netnih.gov Studies on related reactions have shown that a systematic investigation of catalyst loading can lead to a sharp increase in product yield. researchgate.net

Temperature is another important factor that influences the rate of reaction. While many acylation reactions proceed readily at room temperature, in some cases, heating may be necessary to achieve a reasonable reaction rate and yield. The optimal temperature will depend on the specific reactants and solvent system used.

The table below outlines key parameters that are typically considered in the optimization of the synthesis of N-aryl amides, based on general principles and findings from related reactions.

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Solvent | Dichloromethane, Diethyl Ether, Toluene, DMF | The choice of solvent can affect reactant solubility and reaction rate. An optimal solvent will maximize the yield by ensuring efficient mixing and interaction of reactants. |

| Base | NaOH, Pyridine, Triethylamine | The type and concentration of the base are critical for neutralizing the HCl byproduct and driving the reaction to completion. Optimization prevents side reactions and improves yield. |

| Catalyst Loading | Varies (e.g., mol% of a palladium catalyst) | For catalyzed reactions, there is typically an optimal catalyst loading that provides the best balance between reaction rate and cost. Too little catalyst may result in incomplete reaction, while too much can be wasteful and lead to purification challenges. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products, reducing the overall yield and purity. |

| Reactant Stoichiometry | Equimolar or slight excess of one reactant | Adjusting the ratio of N-methylaniline to 4-nitrobenzoyl chloride can influence the reaction equilibrium and help to consume the limiting reagent completely, thus maximizing yield. |

This table presents generalized optimization parameters for the synthesis of N-aryl amides. Specific values would need to be determined experimentally for the synthesis of this compound.

The purification of this compound is typically achieved through recrystallization. A patent for the preparation of a precursor, N-methyl p-nitroaniline, describes a process that results in a product with a purity of ≥98% and a total yield of over 80% after recrystallization from an ethanol-water solution. google.com This suggests that a similar solvent system could be effective for the purification of the final benzamide (B126) product.

Spectroscopic Characterization and Reaction Monitoring Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Progress Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Specific, experimentally determined ¹H NMR data for N-Methyl-4-nitro-N-phenylbenzamide, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the reviewed literature. For a definitive structural analysis, such data would be essential to confirm the arrangement of protons on the two aromatic rings and the methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Published ¹³C NMR spectral data for this compound are not available. The characterization would typically involve identifying the chemical shifts for the carbonyl carbon, the methyl carbon, and the distinct carbons of the two aromatic rings.

Mass Spectrometry Techniques in Compound Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

There are no published GC-MS studies for this compound. This analysis would typically provide information on the compound's retention time and its mass fragmentation pattern under electron ionization, which serves as a fingerprint for identity confirmation and purity assessment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific experimental IR and Raman spectra for this compound have not been published. This analysis would be used to identify characteristic vibrational frequencies for its key functional groups, including the amide carbonyl (C=O) stretch, the nitro group (NO₂) symmetric and asymmetric stretches, and various C-N and aromatic C-H and C=C vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound. This technique relies on the principle that molecules containing chromophores, such as the nitro group and aromatic rings present in the compound, absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

For quantitative measurements, a solution of this compound is prepared in a suitable solvent that does not absorb in the same region as the analyte. The UV-Vis spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). This λmax value is characteristic of the compound's electronic structure. A calibration curve is typically constructed by measuring the absorbance of several solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of the nitro-substituted phenyl ring significantly influences the UV-Vis absorption profile of the molecule.

| Parameter | Description |

| Principle | Measurement of light absorption by chromophores (nitro group, aromatic rings) in the UV-Vis region. |

| Application | Quantitative determination of the concentration of this compound in solution. |

| Methodology | Identification of λmax, construction of a calibration curve using standards of known concentration, and measurement of the sample's absorbance to determine its concentration. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a primary method for the purification of this compound from crude reaction mixtures. rsc.org In this technique, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel, which is a polar adsorbent. nacalai.comyoutube.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. youtube.com

An eluent, which is a solvent or a mixture of solvents (the mobile phase), is then passed through the column. The separation is based on the principle of differential adsorption. Compounds with higher polarity will adhere more strongly to the polar silica gel and thus move down the column more slowly. Less polar compounds will travel down the column more quickly. By systematically changing the polarity of the eluent, a process known as gradient elution, the different components of the mixture can be selectively eluted from the column and collected in separate fractions. For the purification of benzamide (B126) derivatives, mixtures of ethyl acetate (B1210297) and petroleum ether are often employed as the eluent system. rsc.org

| Parameter | Value/Description | Source |

| Stationary Phase | Silica Gel | nacalai.comyoutube.com |

| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (e.g., 1:12 or 1:6 ratio) | rsc.org |

| Principle | Differential adsorption of components to the polar stationary phase. | |

| Application | Purification of this compound from reaction byproducts and unreacted starting materials. rsc.org | rsc.org |

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis of this compound. libretexts.orgyoutube.com A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. rochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. rochester.edu

By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and the reaction mixture) on the same plate, the progress of the reaction can be visually assessed. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.orgchegg.com The spots are typically visualized under UV light, as aromatic compounds like this compound are often UV-active. libretexts.org

| Parameter | Description | Source |

| Stationary Phase | Silica gel coated plate | rochester.edu |

| Mobile Phase | A solvent system, often a mixture like hexane (B92381) and ethyl acetate. rsc.org | rsc.org |

| Principle | Separation based on differential partitioning between the stationary and mobile phases. | |

| Application | Monitoring the consumption of reactants and the formation of products in real-time. libretexts.orgyoutube.com | libretexts.orgyoutube.com |

| Visualization | UV light | libretexts.org |

Gas-Liquid Chromatography (GLC), a type of gas chromatography, can be utilized to assess the purity and confirm the identity of this compound, provided the compound is sufficiently volatile and thermally stable. In GLC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of a non-volatile liquid coated on an inert solid support, packed within a column.

A small amount of the sample is vaporized and carried through the column by the inert gas. The separation is based on the differential partitioning of the components between the gas and liquid phases. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property under a specific set of experimental conditions (e.g., column temperature, gas flow rate). By comparing the retention time of the sample to that of a known standard of this compound, its identity can be tentatively confirmed. The presence of multiple peaks in the resulting chromatogram would indicate the presence of impurities.

| Parameter | Description |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) |

| Stationary Phase | Non-volatile liquid coated on a solid support |

| Principle | Differential partitioning of the analyte between the gas and liquid phases based on volatility and interaction with the stationary phase. |

| Application | Determination of purity and tentative identification based on retention time. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase).

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More polar compounds will elute faster, while less polar compounds will be retained longer on the column.

The purity of the sample is determined by the number and relative area of the peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC offers high resolution and sensitivity, making it an excellent method for detecting even trace amounts of impurities.

| Parameter | Description | Source |

| Stationary Phase | Typically a nonpolar material like C18 for reversed-phase HPLC. | nih.gov |

| Mobile Phase | A polar solvent mixture, such as acetonitrile and water. | |

| Principle | Separation based on differential partitioning between the nonpolar stationary phase and the polar mobile phase. | |

| Application | High-resolution separation and quantification of impurities to assess the purity of this compound. | |

| Detection | UV detector is commonly used for aromatic compounds. |

Chemical Reactivity and Mechanistic Investigations

Amide Bond Transformations

The amide bond, while generally stable, can be cleaved under specific conditions, primarily through hydrolysis.

The cleavage of the amide bond in N-Methyl-4-nitro-N-phenylbenzamide to yield 4-nitrobenzoic acid and N-methylaniline can be achieved under both acidic and basic conditions, though tertiary amides are known to be particularly resistant to hydrolysis. arkat-usa.org

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The presence of the electron-withdrawing 4-nitro group on the benzoyl ring is expected to accelerate the rate of hydrolysis compared to unsubstituted benzamides. researchgate.net Studies on related substituted benzamides have shown that electron-attracting groups facilitate this reaction. researchgate.net The mechanism proceeds through a tetrahedral intermediate, followed by the departure of the N-methylaniline moiety.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the amide carbonyl carbon. This pathway is generally less efficient for tertiary amides due to steric hindrance and the lack of an N-H proton to facilitate deprotonation. arkat-usa.org The reaction mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the N-methylanilide anion, a relatively poor leaving group. Vigorous conditions, such as high temperatures and concentrated base solutions, are often required to drive the reaction to completion. arkat-usa.orgresearchgate.net

| Condition | Mechanism Summary | Key Factors | Expected Products |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of N-methylaniline. | - Electron-withdrawing nitro group accelerates the rate. researchgate.net | 4-Nitrobenzoic acid and N-Methylaniline |

| Basic (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide ion.

| - Generally slow for tertiary amides. arkat-usa.org | 4-Nitrobenzoate and N-Methylaniline |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that readily undergoes reductive transformations.

The reduction of the nitro group in this compound to an amino group is a highly efficient and common transformation, yielding N-Methyl-4-amino-N-phenylbenzamide. This reaction is a cornerstone in the synthesis of anilines from nitroarenes. rsc.org A wide variety of reducing agents and catalytic systems can accomplish this conversion, often with high chemoselectivity, leaving the amide bond intact. rsc.orgorganic-chemistry.org

The reduction typically proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. nih.gov The choice of reagent can sometimes allow for the isolation of these intermediates. For example, milder reducing agents or specific catalytic systems might yield the corresponding N-aryl hydroxylamine. nih.govwikipedia.org However, the most common goal is the complete reduction to the amine.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgyoutube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Raney Nickel, iron salts) can serve as a hydrogen source, avoiding the need for pressurized hydrogen gas. rsc.orgyoutube.com

Hydrosilylation: Organosilanes, activated by iron catalysts, provide an alternative route for the reduction of nitroarenes. rsc.org

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by additives or catalysts, such as Ag/TiO₂ or Ni(PPh₃)₄, to effectively reduce nitroarenes to anilines. nih.govjsynthchem.comscispace.com

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature to moderate heat | Highly efficient, clean reaction, common lab/industrial method. wikipedia.org |

| Fe, HCl or Acetic Acid | Aqueous or alcoholic solvent, reflux | Classic, inexpensive, and effective method. organic-chemistry.orgwikipedia.org |

| SnCl₂, HCl | Concentrated HCl, often requires heating | Effective for selective reductions. youtube.com |

| NaBH₄, Ag/TiO₂ Catalyst | Ethanol/water, room temperature | Catalytic system activating NaBH₄ for nitro reduction. nih.gov |

| Hydrazine (N₂H₄), Raney Ni | Ethanol, reflux | Common transfer hydrogenation method. wikipedia.org |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on this compound depend on the directing effects of the substituents on its two phenyl rings.

The 4-Nitrophenyl Ring: This ring is strongly deactivated towards electrophilic attack. The nitro group is a powerful deactivating, meta-directing group. The carbonyl of the amide is also deactivating and meta-directing. Therefore, electrophilic substitution on this ring is highly unfavorable.

Given these factors, any electrophilic aromatic substitution is predicted to occur on the N-phenyl ring, preferentially at the para position due to reduced steric hindrance, and to a lesser extent at the ortho positions.

Regioselective bromination can be achieved using reagents like N-Bromosuccinimide (NBS), often in the presence of a catalyst or in a specific solvent system to generate the electrophilic bromine species. researchgate.netorganic-chemistry.orgresearchgate.net For this compound, the reaction would yield N-(4-bromophenyl)-N-methyl-4-nitrobenzamide as the major product.

The mechanism involves the generation of an electrophile (e.g., Br⁺), which is then attacked by the electron-rich N-phenyl ring to form a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.org Subsequent loss of a proton restores the aromaticity of the ring.

| Reagent/System | Predicted Major Product | Rationale |

|---|---|---|

| N-Bromosuccinimide (NBS), Acetonitrile (B52724) | N-(4-bromophenyl)-N-methyl-4-nitrobenzamide | NBS in a suitable solvent provides a source of electrophilic bromine. researchgate.net The N-phenyl ring is the site of attack, with the para-position being favored. |

| Br₂, FeBr₃ | N-(4-bromophenyl)-N-methyl-4-nitrobenzamide | Classic conditions for aromatic bromination; the Lewis acid FeBr₃ activates Br₂. libretexts.org |

| N-Bromosuccinimide (NBS), Trifluoroacetic acid | N-(4-bromophenyl)-N-methyl-4-nitrobenzamide | Acidic medium activates NBS for the halogenation of deactivated or moderately activated rings. organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that are electron-poor. masterorganicchemistry.com This typically requires the presence of a good leaving group (such as a halide) and at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the 4-nitrophenyl ring is highly activated for nucleophilic attack due to the powerful electron-withdrawing nature of the para-nitro group. If a nucleophile attacks the carbon bearing the nitro group (or another substituent), the nitro group can effectively stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

However, the parent molecule lacks a conventional leaving group like a halogen on the activated ring. While the nitro group itself can sometimes be displaced by strong nucleophiles under specific, often harsh, conditions, this is not a common transformation without further activation. youtube.comnih.gov Therefore, while the 4-nitrophenyl ring is electronically primed for an SₙAr reaction, the absence of a suitable leaving group means the reaction is not expected to proceed under standard conditions. If a related substrate, such as N-methyl-N-phenyl-4-chloro-3-nitrobenzamide, were used, nucleophilic substitution of the chloride would be highly favorable, activated by the ortho-nitro group.

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)

The derivatization of this compound opens up possibilities for its use in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Palladium-Catalyzed Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. The reactivity of derivatives of this compound in such reactions is primarily dictated by the nature of the substituents on its aromatic rings, which can be engineered to participate as either the electrophilic or nucleophilic partner in the catalytic cycle.

Two main strategies can be envisioned for the Suzuki-Miyaura coupling of derivatives of this compound. The first involves the direct use of the nitro group as a leaving group, a relatively recent advancement in cross-coupling chemistry. The second, more conventional approach, involves the introduction of a halide substituent (e.g., bromine or iodine) onto one of the aryl rings, which then serves as the electrophilic coupling partner.

Direct Coupling via C-NO₂ Bond Cleavage

Recent breakthroughs have established that the nitro group can serve as a viable leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This approach is particularly attractive as it leverages the inherent functionality of the parent molecule, this compound, without the need for pre-functionalization to introduce a halide.

Mechanistic studies have revealed that the catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is initiated by the oxidative addition of the palladium(0) catalyst into the aryl-nitro (Ar-NO₂) bond. mdpi.com This step is often the most challenging and typically requires the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands, such as BrettPhos, to facilitate the cleavage of the strong C-NO₂ bond. Following oxidative addition, the catalytic cycle proceeds through the conventional steps of transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst.

The reaction conditions for the Suzuki-Miyaura coupling of nitroarenes generally involve a palladium precursor, a specialized ligand, a base, and an appropriate solvent at elevated temperatures. The scope of this reaction has been shown to be quite broad, tolerating a variety of substituents on both the nitroarene and the boronic acid partner.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Nitroarenes

| Entry | Nitroarene Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 1-Nitronaphthalene | Phenylboronic acid | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 95 | mdpi.com |

| 2 | 4-Nitroanisole | 4-Tolylboronic acid | Pd(OAc)₂ / BrettPhos | CsF | 1,4-Dioxane | 130 | 88 | mdpi.com |

| 3 | 1-Nitroperylenediimide | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 81 | mdpi.com |

This table presents generalized conditions from the literature for the coupling of nitroarenes and is illustrative of the potential for derivatives of this compound.

Coupling of Halogenated Derivatives

A more traditional and widely practiced approach for the synthesis of biaryl derivatives of this compound involves the introduction of a halogen atom (typically bromine or iodine) onto one of the phenyl rings. This halogenated derivative can then readily participate in a standard Suzuki-Miyaura coupling reaction.

For instance, a bromo-substituted derivative, such as N-(4-bromophenyl)-N-methyl-4-nitrobenzamide or N-methyl-N-phenyl-4-bromo-benzamide, can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst. These reactions are typically robust and high-yielding, and a wide range of palladium catalysts and ligands have been successfully employed.

Research has demonstrated the successful palladium-catalyzed asymmetric Suzuki-Miyaura coupling of 2-bromo-3-methyl-N-phenylbenzamide with various arylboronic acids to produce axially chiral biaryl compounds in high yields. beilstein-journals.org While this substrate is structurally different from a direct derivative of this compound, the principles of the reaction are directly applicable. The reaction proceeds under mild conditions and employs chiral phosphine ligands to induce enantioselectivity.

Table 2: Example of Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated Benzamide (B126) Derivative

| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ | Chiral Monophosphine | K₃PO₄ | THF | 50 | up to 99 | beilstein-journals.org |

This table illustrates the reaction conditions and yields for a related halogenated benzamide, providing a model for the potential reactivity of halogenated derivatives of this compound.

Structure Activity Relationship Sar Studies of N Phenylbenzamide Derivatives

Impact of Substituents on Biological Activity and Reactivity

The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring to which it is attached. nih.gov Its presence and location are critical determinants of biological activity in many N-phenylbenzamide analogues.

The electron-withdrawing effect, mediated through resonance, can deactivate the aromatic ring and alter the molecule's polarity, which may enhance interactions with nucleophilic sites within biological targets like enzymes. nih.gov Studies on various benzamide (B126) derivatives have demonstrated that the inclusion of a nitro group is often essential for bioactivity. For instance, in the context of antischistosomal agents, electron-withdrawing substituents such as a nitro group at the meta or para positions of the N-phenylbenzamide scaffold are shown to improve potency. nih.gov The complete removal of such groups can lead to a significant loss of activity. nih.gov

The position of the nitro group is equally crucial. Research on nitro-substituted benzamides as anti-inflammatory agents found that the number and orientation of nitro groups were key for efficient binding to the target enzyme, inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Similarly, studies on other heterocyclic compounds have shown that altering the nitro group's position from C4 or C7 to C5 or C6 can dramatically increase mutagenic activity, underscoring the positional importance of this functional group. nih.gov In the case of N-Methyl-4-nitro-N-phenylbenzamide, the nitro group is in the para-position (position 4) of the benzoyl ring, a location frequently associated with enhanced biological effects in related compounds.

Table 1: Effect of Nitro Group on Biological Activity

| Compound Class | Nitro Group Effect | Biological Activity | Reference |

| N-Phenylbenzamides | Electron-withdrawing group at meta or para position | Improved antischistosomal potency | nih.gov |

| Nitro-substituted Benzamides | Optimal number and orientation | High anti-inflammatory capacity | nih.govresearchgate.net |

| Nitroheterocyclics | Position at C5 or C6 vs. C4 or C7 | Measurable mutagenic activity | nih.gov |

Substituents attached directly to the amide nitrogen atom, such as the methyl and phenyl groups in this compound, play a pivotal role in defining the molecule's conformational flexibility and its interaction with biological targets.

The introduction of an N-alkyl group, such as a methyl group, can have several consequences. It can increase the compound's lipophilicity, potentially affecting its membrane permeability and metabolic stability. nih.gov Furthermore, N-alkylation can influence the molecule's preferred three-dimensional shape, which is critical for receptor binding. nih.gov Studies on other scaffolds, such as noroxymorphindoles, have shown that varying the N-alkyl substituent (from ethyl to heptyl) significantly impacts opioid receptor affinity and selectivity, with all tested compounds acting as antagonists regardless of the substituent. nih.gov

The N-phenyl group provides a large, rigid scaffold that can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with target proteins. The substitution pattern on this ring is also a key area for SAR exploration, as demonstrated in numerous studies on N-phenylbenzamide derivatives. nih.govnih.gov

The addition of halogens (e.g., fluorine, chlorine, bromine) and other functional groups to the aromatic rings is a common strategy to modulate the potency and selectivity of N-phenylbenzamide derivatives.

Halogens are electronegative and can alter the electronic distribution of the aromatic rings, influencing binding affinity. nih.gov Furthermore, their size can introduce specific steric effects. Studies on 4-nitro-N-phenylbenzamides as anticonvulsant agents found that specific substitutions on the N-phenyl ring were highly effective. For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be a particularly potent anti-MES agent, demonstrating a favorable protective index. nih.gov Another derivative, N-(2,6-dimethylphenyl)-4-nitrobenzamide, also showed significant efficiency in the maximal electroshock-induced seizure (MES) test. nih.gov

In the development of antischistosomal agents, the replacement of a trifluoromethyl (CF₃) group with a fluorine atom was found to compromise activity, supporting the hypothesis that potent electron-withdrawing substituents are beneficial for this specific biological target. nih.gov Research on halogenated benzamides as potential radioligands for dopamine (B1211576) receptors also highlights the impact of these substituents on binding affinity. nih.gov

Table 2: Anticonvulsant Activity of Substituted 4-nitro-N-phenylbenzamides

| Compound | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Reference |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 | nih.gov |

Conformational Requirements and Pharmacophoric Models

Conformational analysis of substituted benzamides reveals that rotation around the amide bond and the bonds connecting the phenyl rings is a key factor. nih.gov For N,N-disubstituted benzamides like the titular compound, the torsional angle (ω) between the carbonyl group and the phenyl ring is often significant, with calculations showing it can be around 60°. nih.gov The planarity of the amide group and the relative orientation of the two phenyl rings create distinct cis and trans conformers, with the energy barrier between them influenced by the nature of the substituents. nih.govrsc.org The presence of an N-methyl group, for instance, can affect these conformational equilibria. nih.gov

Pharmacophoric models, often derived from computational studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to define the essential structural features required for activity. For antimicrobial N-phenylbenzamides, these models indicate that anti-Gram-positive activity is associated with specific electrostatic field effects, suggesting that an electropositive group around one benzene (B151609) ring and an electronegative group near the carbonyl oxygen are desirable. nih.gov Conversely, for anti-Gram-negative activity, hydrophobic and steric fields are more dominant. nih.gov These models provide a 3D map of the chemical properties that a molecule must possess to be active, guiding the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. These analyses identify key physicochemical descriptors that govern the activity of N-phenylbenzamide derivatives against various biological targets.

For antimicrobial N-phenylbenzamides, QSAR studies have revealed that different molecular properties are critical for activity against different types of bacteria. nih.govresearchgate.net

Against Gram-positive bacteria , where the cell wall is thick, external electrostatic interactions are dominant. The electrophilicity index is a significant descriptor in the QSAR models, indicating that a compound's ability to accept electrons is crucial for its activity. nih.gov

Against Gram-negative bacteria , which have a more permeable cell wall, molecules can penetrate inside the cell. Here, steric and hydrophobic interactions become more important. Descriptors such as molar refractivity (related to volume and polarizability) and logP (a measure of lipophilicity) are involved in the QSAR models. nih.gov

In a different therapeutic area, a QSAR study of N-phenylbenzamide derivatives as antiulcer agents identified Log D (the distribution coefficient at a specific pH), Shadow_XZ (a 2D molecular shadow descriptor), and SC-2 (a shape index) as important parameters for inhibiting the H⁺/K⁺-ATPase enzyme. igi-global.comresearchgate.net These findings suggest that a combination of lipophilicity and specific molecular shape contributes to higher potency.

Table 3: Key QSAR Descriptors for N-Phenylbenzamide Derivatives

| Biological Activity | Key Descriptors | Implied Interaction | Reference |

| Anti-Gram-positive | Electrophilicity Index, Molecular Weight, Total Energy | Electrostatic | nih.gov |

| Anti-Gram-negative | Molar Refractivity, logP, Molecular Weight, Total Energy | Steric, Hydrophobic | nih.gov |

| Antiulcer (H⁺/K⁺-ATPase inhibition) | Log D, Shadow_XZ, SC-2 | Lipophilicity, Molecular Shape | igi-global.comresearchgate.net |

Biological and Pharmacological Research Applications in Vitro Focus

Antiviral Activity Studies

The N-phenylbenzamide scaffold has been identified as a promising chemotype for the development of antiviral agents. Researchers have synthesized and evaluated numerous derivatives for their efficacy against a range of viruses.

Inhibition of Enterovirus 71 (EV71)

Enterovirus 71 (EV71) is a significant pathogen, primarily causing hand, foot, and mouth disease in children, which can sometimes lead to severe neurological complications. nih.gov There is currently no approved antiviral therapy for EV71, making the discovery of new inhibitors a priority. nih.gov

A number of N-phenylbenzamide derivatives have been synthesized and tested for their anti-EV71 activity in vitro. nih.gov In one such study, a compound library of these derivatives was screened against four different strains of EV71 in Vero cells. nih.gov While many derivatives were evaluated, one of the most promising lead compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide . nih.govnih.gov This compound demonstrated notable activity against all tested EV71 strains, with IC₅₀ values (the concentration required to inhibit 50% of the viral cytopathic effect) in the low micromolar range. nih.govnih.gov

Conversely, structure-activity relationship (SAR) studies have indicated that certain substitutions can be detrimental to antiviral efficacy. For instance, the placement of a methyl group at the C4-position of the 'A' benzene (B151609) ring in some N-phenylbenzamide analogues resulted in poor anti-EV71 activity. nih.gov The amide linker between the two aromatic rings has been shown to be crucial for anti-EV71 activity. nih.gov

Interactive Table: Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | JS-52-3 (C4) | 12 ± 1.2 | 620 ± 0.0 | 52 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | H (C2) | 10 ± 1.1 | 620 ± 0.0 | 62 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | BrCr (A) | 11 ± 1.0 | 620 ± 0.0 | 56 |

| Pirodavir (Positive Control) | SZ-98 (C4) | 0.41 ± 0.0 | 31 ± 2.2 | 76 |

Data sourced from a study on novel N-phenylbenzamide derivatives. nih.govresearchgate.net IC₅₀ represents the 50% inhibitory concentration. TC₅₀ is the 50% cytotoxic concentration. The Selectivity Index (SI) is calculated as TC₅₀/IC₅₀.

Inhibition of Venezuelan Equine Encephalitis Virus (VEEV)

Venezuelan equine encephalitis virus (VEEV) is a mosquito-borne alphavirus that can cause severe neurological disease in humans. acs.org Due to its potential as a bioweapon, there is significant interest in developing effective antiviral therapeutics. acs.org

Research in this area led to the discovery of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide , also known as ML336, a potent inhibitor of VEEV. acs.org This compound, which shares the nitro-N-phenylbenzamide core with the subject of this article, emerged from an optimization effort of an initial screening hit. acs.org ML336 was found to potently inhibit several strains of VEEV in the low nanomolar range without significant cytotoxicity. acs.org

Structure-activity relationship studies highlighted the importance of the nitro group for antiviral potency; its replacement with a hydrogen atom or a trifluoromethyl group led to a loss of activity in cytopathic effect (CPE) assays. acs.org

Interactive Table: In Vitro Antiviral Activity of VEEV Inhibitor ML336

| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Viral Replication Reduction (at 5 µM) |

| ML336 (Amidine 45) | VEEV (TC-83) | 0.02 - 0.04 | > 50 | >1000-fold |

Data is from the development of novel 2-amidinophenylbenzamides as potent VEEV inhibitors. acs.org EC₅₀ is the 50% effective concentration. CC₅₀ is the 50% cytotoxic concentration.

Molecular Targets and Mechanisms of Antiviral Action

The mechanisms by which N-phenylbenzamide derivatives exert their antiviral effects appear to vary depending on the virus.

For enteroviruses like Coxsackievirus A9 (CVA9), a close relative of EV71, studies on related N-phenyl benzamides suggest a direct-acting mechanism. nih.gov These compounds are thought to be capsid binders; they bind directly to the viral particle, stabilizing the capsid. nih.gov This stabilization prevents the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell, thus halting the infection at an early stage. nih.gov Docking studies suggest potential binding sites within the hydrophobic pocket of the capsid and around the 3-fold axis. researchgate.net

In the case of VEEV, the mechanism of action for inhibitors like ML336 appears to be different. Research indicates that these compounds interfere with viral replication by targeting viral nonstructural proteins (nsPs). acs.org Specifically, mutations conferring resistance to ML336 have been mapped to nsP2 and nsP4, which are key components of the viral RNA replication complex. sigmaaldrich.com This suggests that the compound inhibits viral RNA synthesis. sigmaaldrich.com

Antimicrobial Research

The N-phenylbenzamide scaffold has also been explored for its potential antibacterial and antifungal properties. nih.govnih.gov

Inhibition of Bacterial Enzymes and Growth

N-phenylbenzamide derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro testing of a series of N-phenylbenzamides demonstrated their ability to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

To understand the potential mechanism, in silico docking studies have been performed. These studies have explored the binding of N-phenylbenzamide derivatives to key bacterial enzymes. One such target is the Aminoglycoside-2”-phosphotransferase-IIa (APH(2”)-IIa) enzyme, which is produced by bacteria to confer resistance to aminoglycoside antibiotics. ubaya.ac.id By inhibiting this enzyme, N-phenylbenzamides could potentially restore the efficacy of existing antibiotics. Another potential target is DNA gyrase , a bacterial enzyme essential for DNA replication. sigmaaldrich.comchemical-suppliers.eu While studied in the context of N-phenylpyrrolamides, it represents a plausible target for the broader N-phenylamide class. sigmaaldrich.comchemical-suppliers.eu

Antifungal Properties

In addition to antibacterial activity, N-phenylbenzamides have been investigated as antifungal agents. nih.gov Studies have demonstrated their ability to inhibit the growth of the pathogenic yeast Candida albicans. nih.gov

The proposed mechanism for the antifungal action involves the inhibition of crucial fungal enzymes. In silico docking studies have identified aspartic proteinases (Saps) as a potential target. ubaya.ac.id These enzymes are virulence factors secreted by C. albicans that degrade host tissues, facilitating fungal invasion. nih.gov Inhibition of Saps could therefore prevent tissue damage and limit the spread of infection. nih.gov

Anticancer Research (In Vitro Models)

The N-phenylbenzamide scaffold is a recurring motif in various compounds investigated for their anticancer properties. Research has explored their effects on cancer cell viability, their ability to inhibit crucial enzymes involved in cancer progression, and their interactions with molecular pathways that regulate cell growth and differentiation.

While specific cytotoxic data for N-Methyl-4-nitro-N-phenylbenzamide is not extensively detailed in the reviewed literature, numerous studies have demonstrated the potent in vitro activity of its structural analogues, N-phenylbenzamide derivatives, against a range of human cancer cell lines.

For instance, a series of newly synthesized imidazole-based N-phenylbenzamide derivatives were evaluated for their cytotoxic potential using an MTT assay. nih.gov Several of these derivatives displayed moderate to good activity. nih.gov Notably, certain substituted derivatives exhibited significant cytotoxicity with IC₅₀ values in the single-digit micromolar range against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives reported that some compounds were significantly more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov

Interactive Table: In Vitro Cytotoxicity of N-Phenylbenzamide Derivatives

| Derivative Class | Cell Line | IC₅₀ (μM) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | Lung (A549) | 7.5 | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | Cervical (HeLa) | 9.3 | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | Breast (MCF-7) | 8.9 | nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | Lung (A549) | 11.1 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | Breast (MDA-MB-231) | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5l) | Breast (MDA-MB-231) | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | Colon (HT-29) | 0.5 | nih.gov |

This table presents data for derivatives of N-phenylbenzamide to illustrate the anticancer potential of this chemical class. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The N-phenylbenzamide structure is a key pharmacophore found in several clinically significant kinase inhibitors. nih.gov Abelson tyrosine kinase (ABL1) is a critical target in cancer therapy, particularly for chronic myeloid leukemia (CML). nih.gov The approved ABL1 kinase inhibitor, nilotinib, features an N-phenylbenzamide core structure. nih.gov

Inspired by this, researchers have investigated other N-phenylbenzamide derivatives for their potential to inhibit ABL1 kinase. nih.gov In silico studies, including molecular docking and molecular dynamics simulations, have been conducted on new imidazole-based N-phenylbenzamide derivatives. nih.gov These computational models revealed that the active derivatives have a high affinity for the ABL1 kinase protein and can form stable complexes with it, suggesting a potential mechanism for their anticancer effects. nih.gov Further research explores derivatives of N-phenylbenzamide as inhibitors for other kinases involved in cancer and inflammatory diseases, such as the p38α mitogen-activated protein kinase (MAPK). nih.govbenthamscience.com

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear hormone receptor that plays a role in lipid metabolism and is overexpressed in some tumors. nih.gov Certain N-phenylbenzamide derivatives have been identified as potent antagonists of PPARγ. A well-known example is 2-chloro-5-nitro-N-phenylbenzamide (GW9662). nih.govnih.gov

Research has been conducted on halogen-substituted analogues to develop radiotracers for imaging PPARγ expression. nih.gov A study synthesized and evaluated 2-bromo-5-nitro-N-phenylbenzamide, a close analogue of this compound, for its PPARγ binding activity. This bromo-derivative demonstrated high affinity, with an EC₅₀ value under 5 nM, and was selected for further in vitro studies as a PPARγ antagonist. nih.gov These findings highlight that the nitro-N-phenylbenzamide scaffold is a validated structure for achieving potent PPARγ inhibition. nih.gov

The N-phenylbenzamide class of compounds serves as a versatile tool for investigating various molecular pathways central to cancer biology. Their utility stems from their ability to modulate key signaling proteins.

Kinase Signaling Cascades: By targeting kinases like ABL1 and p38α MAPK, these compounds allow researchers to probe the downstream effects of inhibiting these pathways, which are often dysregulated in cancer and control cell proliferation and survival. nih.govnih.govbenthamscience.com

Nuclear Receptor Activity: The development of N-phenylbenzamide derivatives as antagonists for PPARγ enables the study of this receptor's role in cancer cell metabolism and differentiation. nih.govnih.gov

Apoptosis Induction: Certain derivatives, such as 2-amino-1,4-naphthoquinone-benzamides, have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Cell cycle analysis demonstrated that these compounds can increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis, providing a pathway for their cytotoxic effects. nih.gov

Other Signaling Pathways: In silico and experimental studies have also explored N-phenylbenzamide derivatives as potential ligands for heterogeneous nuclear ribonucleoprotein K (hnRNP K), which is involved in gene expression, and as inhibitors of the Hedgehog signaling pathway, another critical developmental pathway implicated in various cancers. benthamdirect.comresearchgate.net

Antiprotozoal Activity Studies

In the reviewed scientific literature, specific studies focusing on the antiprotozoal activity of this compound were not prominently found. While the nitro group is a feature in some antiprotozoal drugs, dedicated research on this particular compound for this application is not extensively documented.

Activity against Kinetoplastid Parasites (e.g., T. brucei, T. cruzi, L. donovani)

Neglected tropical diseases, including American and African trypanosomiases and leishmaniasis, are caused by kinetoplastid parasites and affect millions of people globally, primarily in developing nations. nih.gov The search for new, effective treatments is ongoing, with a focus on identifying compounds that can target these parasites.

Research into N-phenylbenzamide derivatives has shown their potential as antiprotozoal agents. nih.gov Specifically, certain bisarylimidamides, which are structurally related to this compound, have demonstrated submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov One particular compound, 3a, emerged as a promising candidate for in vivo studies due to its activity and selectivity against all three parasites, coupled with good metabolic stability. nih.gov The development of these molecules was initiated from starting points like dianilines, which were synthesized from 4-nitroanilines and 4-nitrobenzoyl chlorides to create 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.govacs.org This highlights the importance of the nitro-substituted phenylbenzamide scaffold in the design of new anti-kinetoplastid agents.

| Compound/Analog | Target Parasite(s) | Observed Activity | Reference |

| Bis(2-aminoimidazolines) | T. brucei | Micromolar range activity | nih.gov |

| Bis(2-aminobenzimidazoles) | T. brucei | Micromolar range activity | nih.gov |

| Bisarylimidamides (e.g., 3a) | T. brucei, T. cruzi, L. donovani | Submicromolar inhibitors | nih.gov |

Interaction with Kinetoplast DNA (kDNA) and High Mobility Group (HMG)-box Proteins

The unique mitochondrial DNA of trypanosomatid parasites, known as kinetoplast DNA (kDNA), is a key target for certain DNA minor groove binders. nih.govacs.org A prototype N-phenylbenzamide derivative, curative in an acute mouse model of African trypanosomiasis, is known to interact with kDNA. nih.govacs.org Strong evidence suggests that this class of compounds can displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites. nih.govacs.org These proteins are crucial for the proper function of kDNA, and their displacement leads to the disruption of kDNA and ultimately, parasite death. nih.govacs.org This mechanism underscores the potential of N-phenylbenzamide derivatives to selectively target a vital process in these parasites. The binding affinity of these compounds to the minor groove of AT-rich DNA sequences is a critical factor in their antiparasitic activity. nih.gov

Activity against Schistosoma mansoni

Schistosomiasis, a chronic parasitic disease caused by blood flukes of the genus Schistosoma, affects over 240 million people worldwide. dspace.unza.zmnih.gov The current primary treatment, praziquantel, has limitations, including ineffectiveness against juvenile worms and emerging resistance, necessitating the development of new antischistosomal drugs. dspace.unza.zmnih.govnih.gov

N-phenylbenzamides have emerged as a promising class of compounds in the fight against schistosomiasis. dspace.unza.zmnih.gov Inspired by the activity of a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV687807, which was lethal to S. mansoni and S. haematobium worms, researchers have explored derivatives to enhance this activity. dspace.unza.zmnih.gov The introduction of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3) groups, onto the N-phenylbenzamide scaffold has been a key strategy. dspace.unza.zmnih.gov

A study investigating nitrated analogs of a front-runner compound, MK1-11, tested their in vitro effects on juvenile S. mansoni worms. The results showed varying degrees of worm mortality at different concentrations. dspace.unza.zm For instance, at a concentration of 50 µM, the tested nitrated analogs produced worm death effects ranging from 28% to 62%. dspace.unza.zm

| Concentration | % Death of Worms (Range) | Reference |

| 50 µM | 28% - 62% | dspace.unza.zm |

| 10 µM | 25% - 54.17% | dspace.unza.zm |

Further structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have identified compounds with potent, fast-acting schistosomicidal properties. nih.gov Compounds 9 and 11, for example, severely compromised the integrity of adult worms within one hour of exposure. nih.gov Compound 9, in particular, demonstrated nanomolar activity with an EC50 of 80 nM and a high selectivity index over mammalian cells, making it a highly promising candidate for further development. nih.gov

Anti-Inflammatory Research

The N-phenylbenzamide scaffold, particularly with nitro substitutions, has also been investigated for its anti-inflammatory properties. The nitro group, while sometimes considered a "structural alert" due to potential toxicity, can be a component of potent anti-inflammatory agents. researchgate.net Research has shown that certain nitro-substituted benzamide (B126) derivatives can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in inflammation. researchgate.netmdpi.com

Studies on related compounds, N-phenylcarbamothioylbenzamides, have demonstrated moderate to high anti-inflammatory activity in carrageenan-induced paw edema tests, along with potent inhibition of prostaglandin (B15479496) E2 (PGE2). nih.gov Some of these derivatives exhibited significantly higher anti-inflammatory activity than the reference drug, indomethacin. nih.gov This suggests that the benzamide core structure is a viable starting point for developing new anti-inflammatory drugs.

Neurobiological Research

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme predominantly found in the brain, making it an attractive target for treating dysfunctions of the basal ganglia circuit, such as schizophrenia and Huntington's disease. nih.gov Medicinal chemistry efforts have identified N-methylbenzamide and its derivatives as potent inhibitors of PDE10A. nih.govsigmaaldrich.com A lead optimization program focusing on N-methylanilides and their corresponding N-methylbenzamides led to the discovery of potent PDE10A inhibitors. nih.gov This line of research highlights the potential of the N-methylbenzamide scaffold in the development of novel therapeutics for neurological and psychiatric disorders.

Modulation of Cellular Signaling Pathways (e.g., Cyclic AMP)

The inhibition of phosphodiesterases, such as PDE10A, directly impacts cellular signaling pathways by modulating the levels of cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting the hydrolysis of cAMP, PDE10A inhibitors increase its intracellular concentration. nih.gov Cyclic AMP is a crucial second messenger involved in a vast array of cellular functions, and its dysregulation is implicated in various disorders. nih.gov

Research on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound with structural similarities to this compound, has shown that it can activate the cAMP-protein kinase A (PKA)-cAMP response element binding protein (CREB) signaling pathway. nih.gov This activation was observed to increase the transcription of the DNA polymerase-beta gene, which contains a cyclic AMP response element (CRE) in its promoter. nih.gov This demonstrates how such compounds can influence gene expression through the modulation of the cAMP signaling pathway.

Anticonvulsant Activity Mechanisms

The precise in vitro mechanisms underlying the anticonvulsant activity of this compound have not been extensively detailed in published research. However, based on its chemical structure and the pharmacological profile of closely related benzamide derivatives, its mechanism is likely centered on the modulation of voltage-gated ion channels, particularly sodium channels.

Research into various N-phenylbenzamide and 4-aminobenzamide (B1265587) derivatives has consistently shown efficacy in the maximal electroshock (MES) seizure model. nih.govnih.govnih.gov This preclinical test is highly predictive of therapeutic efficacy against generalized tonic-clonic seizures in humans. medscape.com The primary mechanism of action for many drugs effective in the MES test, such as phenytoin (B1677684) and carbamazepine, is the blockade of voltage-gated sodium channels. medscape.comepilepsysociety.org.ukumich.edu This action leads to a reduction in the sustained high-frequency repetitive firing of neurons, a hallmark of seizure activity. umich.edu

Studies on a series of 4-nitro-N-phenylbenzamides, the chemical class to which this compound belongs, have demonstrated significant anticonvulsant effects in the MES test. nih.gov For instance, the analog N-(2,6-dimethylphenyl)-4-nitrobenzamide was identified as a potent anticonvulsant in this model. nih.govnih.gov Another closely related compound, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was found to be approximately three times more active than the established sodium channel blocker phenytoin in the MES test in rats. nih.govnih.gov This potent activity against MES-induced seizures strongly suggests that the anticonvulsant action of this class of compounds is mediated through the inhibition of voltage-gated sodium channels. epilepsysociety.org.uk

Further supporting this hypothesis, electrophysiological studies on structurally similar fluorinated N-benzamide enaminones have provided direct evidence of sodium channel modulation. In vitro patch-clamp experiments on sensory-like ND7/23 cells, which express a variety of voltage-gated ion channels, revealed that these compounds significantly reduced the amplitude of whole-cell sodium currents. nih.gov The same study found no significant effect on T-type calcium currents, indicating a degree of selectivity for voltage-gated sodium channels. nih.gov